N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide
Comparison: Compared to these similar compounds, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide exhibits unique properties due to the presence of the 2,4-dimethoxybenzamide moiety. This structural feature enhances its solubility, stability, and biological activity, making it a more potent and versatile compound for various applications.
Properties
Molecular Formula |
C18H17N3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H17N3O3S/c1-23-13-8-9-14(15(11-13)24-2)17(22)19-18-21-20-16(25-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22) |
InChI Key |
NYAGPCRJLCBJRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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